Mead acid

Vue d'ensemble

Description

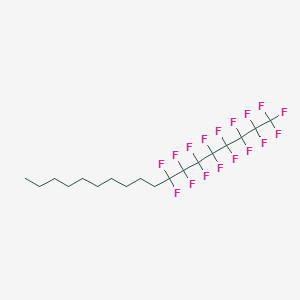

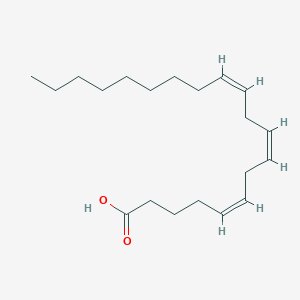

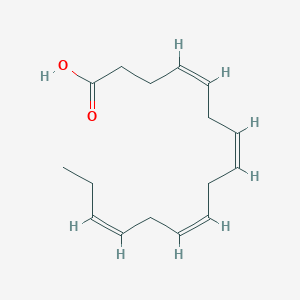

Mead acid, also known as 5,8,11-eicosatrienoic acid, is an n-9 polyunsaturated fatty acid (PUFA) and a marker of essential fatty acid deficiency . It is a carboxylic acid with a 20-carbon chain and three methylene-interrupted cis double bonds . The first double bond is located at the ninth carbon from the omega end .

Synthesis Analysis

Mead acid was first identified in rats fed a fat-deficient diet and was determined to be derived from oleic acid . In essential fatty acid (EFA) deficiency, Mead acid derived from oleic acid is synthesized rather than arachidonic acid (ARA) from linoleic acid (LA) .Molecular Structure Analysis

Mead acid is a polyunsaturated long-chain fatty acid with a 20-carbon backbone and 3 double bonds, originating from the 9th, 12th, and 15th positions from the methyl end, with all bonds in the cis-configuration .Chemical Reactions Analysis

Mead acid can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase . It is distributed in various normal tissues and can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase .Physical And Chemical Properties Analysis

Mead Acid is a polyunsaturated long-chain fatty acid with a 20-carbon backbone and 3 double bonds, originating from the 9th, 12th, and 15th positions from the methyl end, with all bonds in the cis-configuration . Its molecular weight is 306.5 g/mol .Applications De Recherche Scientifique

Mead Acid: A Comprehensive Analysis of Scientific Research Applications: Mead acid, also known as 5,8,11-eicosatrienoic acid, is an omega-9 polyunsaturated fatty acid (PUFA) that has been identified as a marker of essential fatty acid deficiency. Despite this, it has various physiological and pathological properties that make it an interesting subject for scientific research. Below are detailed sections focusing on unique applications of Mead acid in scientific research:

Physiological Distribution and Absorption

Mead acid is distributed in various normal tissues and is absorbed and distributed similarly to other C20 PUFAs such as arachidonic acid (ARA) and eicosapentaenoic acid (EPA). This widespread physiological distribution suggests that Mead acid plays a role in normal cellular functions .

Conversion to Lipid Mediators

In the body, Mead acid can be converted to several specific lipid mediators by enzymes like lipoxygenase and cyclooxygenase. These mediators are involved in various biological processes, including inflammation and wound healing .

Marker of Essential Fatty Acid Deficiency

As a marker of essential fatty acid deficiency, Mead acid can be used in research to understand the dietary needs and metabolic health of individuals. It helps in identifying the lack of essential fatty acids like omega-3 and omega-6 in the diet .

Anti-inflammatory Effects

Mead acid has been observed to have anti-inflammatory effects. It may attenuate inflammation in several physiological and pathological conditions by altering the production of inflammatory mediators, modulating neutrophils infiltration, and affecting vascular endothelial growth factor (VEGF) effects .

Role in Wound Healing

The anti-inflammatory properties of Mead acid suggest its potential role in wound healing processes. By modulating inflammation, Mead acid could influence the healing rate and quality of tissue repair .

Influence on Eye Inflammation

Research has indicated that Mead acid could play a role in reducing eye inflammation. Its effects on inflammatory mediators could be beneficial in treating conditions like uveitis or other inflammatory eye diseases .

These sections provide a glimpse into the diverse applications of Mead acid in scientific research. Each application offers a unique perspective on how this fatty acid contributes to health and disease management.

For further detailed reading on each application, you can refer to the following sources:

Mécanisme D'action

Target of Action

Mead acid, also known as 5,8,11-eicosatrienoic acid, is an omega-9 polyunsaturated fatty acid . It primarily targets various normal tissues where it is distributed and can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase . These enzymes play a significant role in the inflammatory process .

Mode of Action

Mead acid interacts with its targets, primarily through the action of lipoxygenase and cyclooxygenase enzymes . These enzymes convert Mead acid into several specific lipid mediators . The interaction of Mead acid with these enzymes results in the production of various hydroxyeicosatetraenoic acid (HETE) and hydroperoxy (HpETE) products .

Biochemical Pathways

Mead acid is involved in the biosynthesis of polyunsaturated fatty acids . In conditions of essential fatty acid deficiency, mammals elongate and desaturate oleic acid to synthesize Mead acid . This process involves the action of Δ6-desaturase, elongase, and Δ5-desaturase . The resulting Mead acid can then be converted into several specific lipid mediators by the action of lipoxygenase and cyclooxygenase .

Pharmacokinetics

The absorption and distribution of Mead acid are widespread physiologically and are similar to that of other C20 polyunsaturated fatty acids, such as arachidonic acid (ARA) and eicosapentaenoic acid (EPA) . This suggests that Mead acid has similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to these other fatty acids.

Result of Action

The action of Mead acid has been linked to various physiological and pathological effects. It is suggested to have effects on inflammation, cancer, dermatitis, and cystic fibrosis . For instance, Mead acid has been found to decrease osteoblastic activity, which may be important in treating conditions where inhibition of bone formation is desired .

Action Environment

The action of Mead acid is influenced by the presence of essential fatty acids in the diet. Under conditions of essential fatty acid deprivation, mammals will elongate and desaturate oleic acid to make Mead acid . This has been documented to a lesser extent in vegetarians and semi-vegetarians following an unbalanced diet . Therefore, dietary and nutritional factors significantly influence the action, efficacy, and stability of Mead acid.

Propriétés

IUPAC Name |

(5Z,8Z,11Z)-icosa-5,8,11-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13,15-16H,2-8,11,14,17-19H2,1H3,(H,21,22)/b10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSRRHDPHVZAHH-YOILPLPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920487 | |

| Record name | Mead acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,8,11-Eicosatrienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Mead acid | |

CAS RN |

20590-32-3 | |

| Record name | Mead acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20590-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mead acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020590323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mead acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEAD ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQS194YH3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,8,11-Eicosatrienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

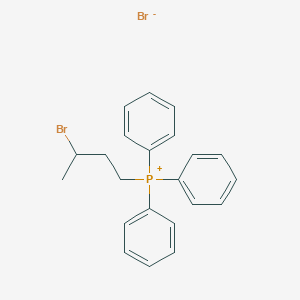

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Mead acid impact inflammatory processes?

A1: Mead acid has demonstrated anti-inflammatory effects in various studies. [, ] It ameliorates skin inflammation in models of contact hypersensitivity, potentially by inhibiting neutrophil infiltration and reducing the production of the inflammatory mediator leukotriene B4. [, ] In a mouse model of retinol-induced irritant contact dermatitis, mead acid inhibited keratinocyte abnormalities and p38 MAPK phosphorylation, a key signaling pathway involved in keratinocyte hyperplasia. [] These inhibitory effects were associated with the prevention of keratinocyte hyperproliferation and reduced gene expression of neutrophil chemoattractants (Cxcl1 and Cxcl2) via a peroxisome proliferator-activated receptor-α (PPAR-α) pathway. []

Q2: Can Mead acid act as a signaling molecule?

A2: Research suggests that Mead acid can be metabolized into 5-oxo-6E,8Z,11Z-eicosatrienoic acid (5-oxo-20:3), a potent agonist for the oxoeicosanoid (OXE) receptor. [] This receptor, a member of the G protein-coupled receptor family, plays a role in neutrophil and eosinophil chemotaxis. [] The finding suggests that under conditions of essential fatty acid deficiency, where Mead acid accumulates, it might be converted into signaling molecules like 5-oxo-20:3, potentially influencing inflammatory responses.

Q3: Does Mead acid impact tumor growth?

A3: In vitro and in vivo studies using the KPL-1 human breast cancer cell line demonstrated that Mead acid suppressed cancer cell growth. [] This effect was linked to the suppression of cell proliferation and a potential interference with VEGF signaling pathways in KPL-1 cells. [] Another study showed Mead acid suppressed the development and growth of N-methyl-N-nitrosourea (MNU)-induced mammary cancer in rats, particularly by lowering cancer cell proliferation in luminal A subtype tumors. []

Q4: What is the molecular formula and weight of Mead acid?

A4: The molecular formula of Mead acid is C20H34O2, and its molecular weight is 306.48 g/mol.

Q5: What is known about the stability of Mead acid?

A5: While the provided research does not extensively delve into Mead acid's stability under various storage conditions, it is known that polyunsaturated fatty acids, in general, are susceptible to oxidation. [] To enhance stability and prevent degradation, appropriate storage conditions, such as low temperatures and protection from light and oxygen, are likely crucial.

Q6: What analytical techniques are used to measure Mead acid levels?

A6: Several research papers utilize gas chromatography coupled with mass spectrometry (GC-MS) to quantify Mead acid levels in various biological samples, including plasma, serum, red blood cells, and tissues. [, , , , , , , , , , ] This technique allows for the separation and identification of different fatty acids based on their retention times and mass-to-charge ratios. Researchers often analyze fatty acid composition in phospholipids extracted from these samples. [, , ]

Q7: Is there a specific biomarker for Mead acid deficiency?

A7: Mead acid itself is considered a biomarker for essential fatty acid deficiency (EFAD). [, , , , ] Its elevated levels, particularly when coupled with a decreased level of linoleic acid and an increased triene:tetraene ratio, are strong indicators of EFAD. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)

![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)

![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)